molecular formula C24H25NO4 B1672763 Flavoxate CAS No. 15301-69-6

Flavoxate

Cat. No.: B1672763
CAS No.: 15301-69-6
M. Wt: 391.5 g/mol
InChI Key: SPIUTQOUKAMGCX-UHFFFAOYSA-N
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Description

Flavoxate is a synthetic flavonoid derivative primarily used as a muscle relaxant and antispasmodic agent. It is commonly prescribed for the symptomatic relief of urinary bladder spasms, dysuria, urgency, nocturia, and other urinary conditions. The compound is known for its ability to relax smooth muscles in the urinary tract, thereby alleviating discomfort and improving urinary function .

Mechanism of Action

Target of Action

Flavoxate primarily targets the muscarinic acetylcholine receptors in cholinergically innervated organs . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound acts as a direct antagonist at its primary targets, the muscarinic acetylcholine receptors . This means that this compound binds to these receptors and blocks their function. It also exerts a direct relaxant effect on smooth muscles via phosphodiesterase inhibition . This compound also has local anesthetic activity .

Biochemical Pathways

This compound’s action on the muscarinic acetylcholine receptors and its phosphodiesterase inhibition leads to relaxation of smooth muscle in the urinary tract . This is particularly beneficial in conditions associated with lack of muscle control in the bladder .

Pharmacokinetics

In terms of pharmacokinetics, this compound hydrochloride counteracts smooth muscle spasm of the urinary tract and exerts its effect directly on the muscle . In a single study of 11 normal male subjects, the time to onset of action was 55 minutes. The peak effect was observed at 112 minutes. 57% of the this compound hydrochloride was excreted in the urine within 24 hours .

Result of Action

The result of this compound’s action is the symptomatic relief of conditions associated with lack of muscle control in the bladder, such as dysuria, urgency, and nocturia . It is especially useful for the treatment of bladder spasticity, whereby it produces an increase in urinary capacity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavoxate is synthesized through a multi-step chemical process. The key steps involve the formation of the flavone core structure followed by the introduction of the piperidinoethyl side chain. The synthesis typically starts with the condensation of 2-hydroxyacetophenone with benzaldehyde to form chalcone, which is then cyclized to produce flavone. The final step involves the esterification of flavone with 2-piperidinoethanol under acidic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using controlled release formulations. These formulations involve the preparation of bi-layered or multi-layered tablets, multicoated mini-tablets, or pellets filled in capsules. The process ensures a biphasic drug release profile, enhancing the bioavailability and therapeutic efficacy of this compound .

Chemical Reactions Analysis

Types of Reactions: Flavoxate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under acidic, alkaline, neutral, oxidative, and photolytic conditions.

    Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly involving the piperidinoethyl side chain.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Degradation products include various oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound with altered functional groups.

    Substitution: Substituted this compound derivatives with modified side chains.

Scientific Research Applications

Flavoxate has a wide range of scientific research applications:

Properties

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIUTQOUKAMGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023053
Record name Flavoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flavoxate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.54e-02 g/L
Record name Flavoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01148
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Record name Flavoxate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. Its anticholinergic-parasympatholytic action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, urge severity and improving retention, facilitating increased volume per void.
Record name Flavoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

15301-69-6
Record name Flavoxate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15301-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavoxate [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Flavoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flavoxate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.745
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Record name FLAVOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E74Y80MEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Flavoxate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232-234
Record name Flavoxate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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